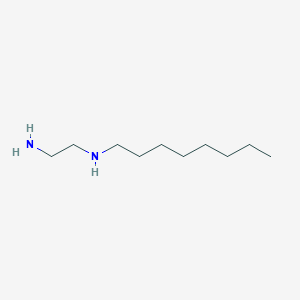

N1-octylethane-1,2-diamine

Vue d'ensemble

Description

N1-octylethane-1,2-diamine is a derivative of ethane-1,2-diamine, which is a type of diamine where the nitrogen atoms are separated by an ethylene bridge. The N1-octyl substitution indicates that an octyl group is attached to the first nitrogen atom of the ethane-1,2-diamine molecule. This modification can potentially alter the physical, chemical, and reactivity properties of the molecule compared to its unsubstituted counterpart.

Synthesis Analysis

The synthesis of diamine derivatives, including those similar to N1-octylethane-1,2-diamine, often involves the use of ethylene oxide or other ethylene derivatives as starting materials. For example, the synthesis of N1-tritylethane-1,1,2,2-d4-1,2-diamine, a related compound, was achieved in a high-yield process starting from ethylene oxide-d4 . Although the specific synthesis of N1-octylethane-1,2-diamine is not detailed in the provided papers, similar methodologies could be applied, such as the addition of an octyl group to the nitrogen atom of ethane-1,2-diamine or its precursors.

Molecular Structure Analysis

The molecular structure of diamine complexes can vary significantly depending on the substituents attached to the nitrogen atoms. For instance, nickel(II) iodide complexes with various substituted ethane-1,2-diamines exhibit different geometries, ranging from square-planar to octahedral . The presence of the N1-octyl group in N1-octylethane-1,2-diamine would likely influence the steric and electronic properties of the molecule, potentially affecting its ability to form complexes and the geometry of such complexes.

Chemical Reactions Analysis

Diamine derivatives are versatile in chemical reactions, serving as ligands for metal complexes and intermediates in the synthesis of various organic compounds. The papers provided discuss the reactivity of diamine complexes, such as the solid-state thermal studies of nickel(II) iodide complexes with substituted ethane-1,2-diamines, which undergo deaquation-anation reactions upon heating . Additionally, diamine derivatives can be used to construct nitrogen heterocycles and ligands for asymmetric catalysis . The specific reactivity of N1-octylethane-1,2-diamine would depend on the nature of the octyl substituent and its influence on the overall molecular reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of diamine derivatives are influenced by their molecular structure and substituents. For example, the solid-state thermochromic isomerism observed in the n-propylethane-1,2-diamine complex of nickel(II) nitrate indicates that such complexes can exhibit changes in color with temperature, which is a physical property . The chemical properties, such as reactivity and stability, can be inferred from the behavior of similar diamine complexes. The octyl group in N1-octylethane-1,2-diamine would contribute to the molecule's hydrophobicity and could affect its solubility and thermal stability.

Applications De Recherche Scientifique

Luminescent Probes in Biological Research

N1-octylethane-1,2-diamine, due to its unique optical properties, has contributed significantly to the field of luminescent probes, particularly in biological research. The red-shifted visible emission and long luminescent lifetimes of lanthanide ions, like Ln(III), which N1-octylethane-1,2-diamine can mimic or bind to, provide valuable insights into biological environments. Such properties make these compounds ideal for examining biochemical environments and have been extensively used to substitute Ca(II) binding sites in proteins, offering a wealth of biological information (O’Hara, 1987).

Synthesis and Biological Properties of Thioureas

The structural versatility of N1-octylethane-1,2-diamine enables its use in synthesizing thioureas, which have found extensive applications as ligands in coordination chemistry. The review by Saeed, Flörke, and Erben (2014) highlights the importance of nitrogen substituents in these compounds and their impact on intra- and intermolecular hydrogen-bonding interactions. This comprehensive review includes 382 references, emphasizing literature after 2007 and underlining the pivotal role of these compounds in the realm of coordination chemistry and biological applications (Saeed, Flörke, & Erben, 2014).

Luminescent Nanoparticles for Biomedical Applications

The luminescent and magnetic properties of N1-octylethane-1,2-diamine derivatives, especially in the form of europium-based nanoparticles (Eu-NPs), are being extensively researched for their biomedical applications. The unique luminescent properties of Eu-NPs have been exploited in immunoassay and bioimaging, offering an alternative to quantum dots (QDs) with the advantages of stable luminescence, long fluorescence lifetime, and biocompatibility. This review by Syamchand and Sony (2015) summarizes the synthesis, properties, and various biomedical applications of Eu-NPs, providing a comprehensive view of their role in diagnostic procedures (Syamchand & Sony, 2015).

Safety and Hazards

Propriétés

IUPAC Name |

N'-octylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c1-2-3-4-5-6-7-9-12-10-8-11/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPUPJKKYXJFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400125 | |

| Record name | N1-octylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-octylethane-1,2-diamine | |

CAS RN |

40510-21-2 | |

| Record name | N1-octylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[(propylcarbamoyl)methyl]carbamate](/img/structure/B1334494.png)

![4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1334525.png)